5-phenyl-N-(quinolin-6-yl)oxazole-2-carboxamide
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Overview
Description
5-phenyl-N-(quinolin-6-yl)oxazole-2-carboxamide is a heterocyclic compound that features an oxazole ring fused with a quinoline moiety
Mechanism of Action
Target of Action
Quinolines and oxazoles are known to have a wide spectrum of biological activities . They are often used as scaffolds in drug discovery due to their ability to interact with various biological targets.
Mode of Action
The mode of action of quinolines and oxazoles can vary greatly depending on their specific structure and the biological target they interact with. They can act as inhibitors, agonists, or antagonists of various enzymes or receptors . The exact mode of action of “5-phenyl-N-(quinolin-6-yl)oxazole-2-carboxamide” would need to be determined experimentally.
Biochemical Pathways
Quinolines and oxazoles can affect a variety of biochemical pathways due to their broad range of biological activities . They can influence pathways related to inflammation, cancer, microbial infections, and more. The specific pathways affected by “this compound” would depend on its specific targets.
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. These properties are often optimized during drug development to ensure the compound reaches its target in the body and has the desired effect .
Result of Action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. Quinolines and oxazoles can have a variety of effects at the molecular and cellular level, including inhibiting enzyme activity, blocking receptor signaling, inducing cell death, and more .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, the presence of other molecules, and more. These factors can affect a compound’s structure, its interaction with its target, and its pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-(quinolin-6-yl)oxazole-2-carboxamide typically involves the condensation of a quinoline derivative with an oxazole precursor. One common method includes the reaction of 6-aminoquinoline with 5-phenyl-2-oxazolecarboxylic acid under dehydrating conditions to form the desired carboxamide. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-N-(quinolin-6-yl)oxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazole ring to an oxazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Oxazoline derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
5-phenyl-N-(quinolin-6-yl)oxazole-2-carboxamide has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: It has been used in studies investigating the inhibition of microbial growth, showcasing antimicrobial properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Industrial Applications: It is utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic agent containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole moiety.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
5-phenyl-N-(quinolin-6-yl)oxazole-2-carboxamide stands out due to its unique combination of a quinoline and oxazole ring, which imparts distinct biological activities not commonly found in other oxazole derivatives. This structural uniqueness contributes to its potential as a versatile compound in medicinal chemistry and other scientific research fields.
Properties
IUPAC Name |
5-phenyl-N-quinolin-6-yl-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2/c23-18(19-21-12-17(24-19)13-5-2-1-3-6-13)22-15-8-9-16-14(11-15)7-4-10-20-16/h1-12H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWLWYVKIXYNAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC4=C(C=C3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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